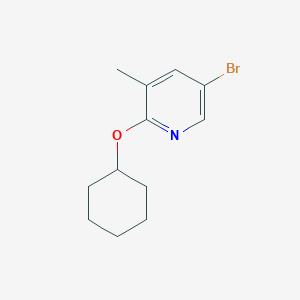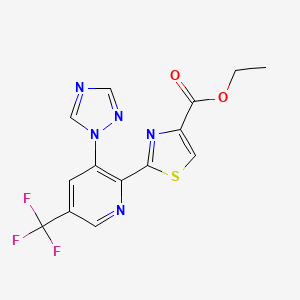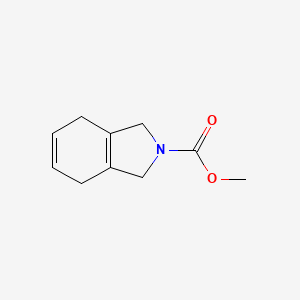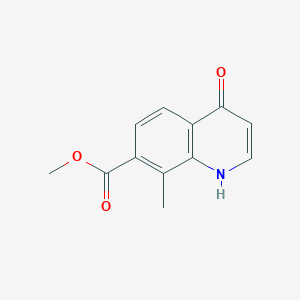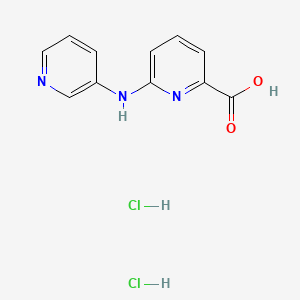
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride (6-PA) is an important organic compound that has been widely used in a variety of scientific research applications. 6-PA is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is known for its ability to form strong hydrogen bonds and serve as a ligand for many metals. 6-PA is a strong acid, and its dihydrochloride form is highly soluble in water, making it an ideal compound for use in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Reactivity in Coordination Polymers
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride demonstrates interesting reactivity in the formation of coordination polymers. For instance, Pyridine-2,4,6-tricarboxylic acid, a structurally related compound, reacts with Zn(II) salts to form various coordination polymers and metallomacrocycles, depending on the presence or absence of additional pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis and Catalytic Activity
The compound and its derivatives have been studied for their potential in catalytic activities. For example, substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, structurally similar to the compound , have shown the ability to form stable complexes with Cu(II) ions, which have been utilized as catalysts in addition reactions (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Involvement in Synthetic Chemistry
This compound plays a role in various synthetic pathways. For example, research has explored its use in the synthesis of new pyridine derivatives, which have potential applications in antibacterial and antifungal activities (Patel & Agravat, 2007). Another study utilized pyridine 3-carboxillic acid, a related compound, in the synthesis of nicotinic acid hydrazide derivatives with antimycobacterial activity (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Application in Molecular Docking and Screening
The compound has been involved in molecular docking studies, which are essential in drug discovery and development. For instance, 1H-indole-3-carboxylic acid pyridine-3-ylamides, structurally similar compounds, were synthesized and found to show high affinity and selectivity for the 5-HT(2C) receptor, indicating potential for therapeutic applications (Park, Kim, Park, Park, & Seong, 2008).
Eigenschaften
IUPAC Name |
6-(pyridin-3-ylamino)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.2ClH/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;;/h1-7H,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKYSLUEXGQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



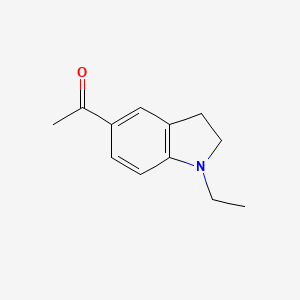
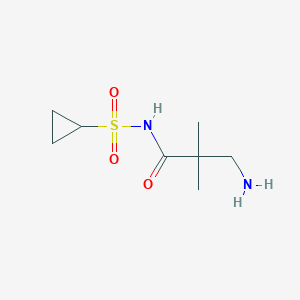


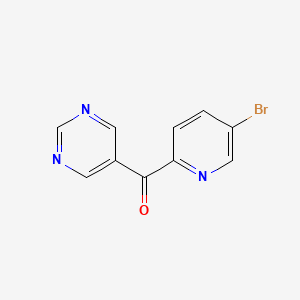
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
